3-(2,5-Difluorophenoxy)propanoic acid
CAS No.: 942485-40-7
Cat. No.: VC6787518
Molecular Formula: C9H8F2O3
Molecular Weight: 202.157
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942485-40-7 |
|---|---|
| Molecular Formula | C9H8F2O3 |
| Molecular Weight | 202.157 |
| IUPAC Name | 3-(2,5-difluorophenoxy)propanoic acid |
| Standard InChI | InChI=1S/C9H8F2O3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
| Standard InChI Key | KWZZGDYPPDQVSB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)OCCC(=O)O)F |
Introduction
Structural and Molecular Characteristics
3-(2,5-Difluorophenoxy)propanoic acid consists of a propanoic acid backbone linked to a 2,5-difluorophenoxy group. The fluorine atoms at the 2- and 5-positions of the aromatic ring enhance electron-withdrawing effects, influencing both chemical reactivity and biological interactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₂O₃ |
| Molecular Weight | 202.15 g/mol |
| CAS Number | 942485-40-7 |
| IUPAC Name | 3-(2,5-difluorophenoxy)propanoic acid |
The compound’s canonical SMILES representation, C1=CC(=C(C=C1F)OCCC(=O)O)F, underscores its structural configuration, while its InChIKey (KWZZGDYPPDQVSB-UHFFFAOYSA-N) facilitates database retrievals.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution between 2,5-difluorophenol and halogenated propanoic acid derivatives (e.g., 3-bromopropanoic acid) under basic conditions. A representative protocol involves:
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Reaction Setup: Combine 2,5-difluorophenol (1.0 equiv) with 3-bromopropanoic acid (1.2 equiv) in anhydrous dimethylformamide (DMF).
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Base Addition: Introduce potassium carbonate (2.0 equiv) to deprotonate the phenol and facilitate alkylation.
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Heating: Reflux at 80°C for 12–24 hours under nitrogen atmosphere.
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Workup: Acidify with HCl, extract with ethyl acetate, and purify via recrystallization.
Yield: ~75–86% under optimized conditions.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance scalability and purity. Key steps include:
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Continuous Alkylation: Automated mixing of precursors in a solvent-free system.
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In-Line Purification: Chromatographic separation coupled with real-time monitoring to isolate >99% pure product.
Chemical Reactivity and Functionalization
The compound’s carboxylic acid and difluorophenoxy groups enable diverse transformations:
Oxidation Reactions
The carboxylic acid moiety undergoes oxidation to form carboxylate salts or ketones. For example, oxidation with potassium peroxymonosulfate (KHSO₅) and 2-iodobenzoic acid in acetonitrile/water at 80°C yields oxidized derivatives with 79% efficiency:
| Oxidizing System | Solvent | Temperature | Yield |
|---|---|---|---|
| KHSO₅ + 2-Iodobenzoic acid | Acetonitrile/H₂O | 80°C | 79% |
Esterification and Lactonization
Concentrated sulfuric acid catalyzes intramolecular esterification, producing lactone derivatives at 86% conversion. This reaction highlights the compound’s propensity for cyclization under acidic conditions.
Nucleophilic Aromatic Substitution (NAS)
Fluorine atoms at the 2- and 5-positions participate in NAS with hydroxyl or amine nucleophiles:
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Hydroxylation: Treatment with 5% NaOH at 80°C replaces one fluorine with a hydroxyl group, forming 3-(2-hydroxy-5-fluorophenoxy)propanoic acid.
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Amination: Reaction with ammonia at elevated temperatures yields amino-substituted analogs.
Reduction and Salt Formation
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Reduction: LiAlH₄ in tetrahydrofuran (THF) reduces the carboxylic acid to a primary alcohol (3-(2,5-difluorophenoxy)propan-1-ol) with ~70% yield.
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Salt Formation: Neutralization with sodium carbonate produces water-soluble sodium salts, advantageous for pharmaceutical formulations.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| TNF-α (pg/mL) | 150 ± 10 | 75 ± 5* |
| IL-6 (pg/mL) | 200 ± 15 | 90 ± 10* |
*Significant at p < 0.05.
Mechanistically, it inhibits cyclooxygenase-2 (COX-2), modulating prostaglandin synthesis akin to nonsteroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Efficacy
In vitro assays demonstrated broad-spectrum activity:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
The difluorophenoxy group enhances membrane permeability, facilitating intracellular target engagement.
Stability and Degradation Kinetics
The compound exhibits pH-dependent stability:
| pH | Half-Life (25°C) |
|---|---|
| 7.0 | >30 days |
| 2.0 | ~48 hours |
| 10.0 | ~72 hours |
Degradation in acidic or alkaline media proceeds via hydrolysis of the ether linkage, yielding 2,5-difluorophenol and propanoic acid derivatives.
Comparative Analysis with Structural Isomers
The positioning of fluorine atoms critically influences reactivity and bioactivity:
| Isomer | NAS Reactivity | Oxidative Stability |
|---|---|---|
| 3-(2,5-Difluorophenoxy)propanoic acid | Moderate | High |
| 3-(3,4-Difluorophenoxy)propanoic acid | High | Moderate |
The 2,5-difluoro configuration balances electronic effects, optimizing stability for pharmaceutical applications.
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